N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide
Description
N-{2-[4-(Pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an ethyl bridge to a pyrazole ring substituted with a pyridinyl group. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, often associated with anticancer, antimicrobial, and kinase-inhibitory activities . The pyridinyl-pyrazole component enhances binding affinity to biological targets, particularly kinases and receptors involved in cancer proliferation.
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(18-22-15-3-1-2-4-16(15)25-18)20-9-10-23-12-14(11-21-23)13-5-7-19-8-6-13/h1-8,11-12H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRABISWTFJOQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. . Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow chemistry or batch processing. These methods ensure consistent quality and efficiency in large-scale production. Techniques such as microwave-assisted synthesis and one-pot multicomponent reactions are also explored to enhance the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific cancer cell lines has been attributed to its interaction with various biological targets, including enzymes involved in cell proliferation and survival pathways. For instance, research indicates that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
Neuroprotective Effects
Another promising application is in neuroprotection. The compound has shown efficacy in protecting neuronal cells from oxidative stress and excitotoxicity. This is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrate that the compound can reduce the levels of reactive oxygen species (ROS) and enhance the survival of neuronal cells under stress conditions .
Antimicrobial Activity
The antimicrobial properties of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide have also been explored. It exhibits activity against various bacterial strains, including resistant strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Agricultural Applications
Pesticidal Activity
In agricultural science, this compound has been investigated for its pesticidal properties. Studies suggest that it can act as an effective biopesticide against certain pests while being environmentally friendly. Its mode of action includes interference with the nervous system of target pests, leading to paralysis and death without affecting non-target species significantly .
Plant Growth Promotion
Additionally, this compound has been shown to promote plant growth by enhancing nutrient uptake and improving resistance to abiotic stresses such as drought and salinity. This is particularly beneficial in sustainable agriculture practices where chemical fertilizers are minimized .
Material Science
Polymer Composites
In material science, the incorporation of this compound into polymer matrices has been studied for developing advanced materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for improved interaction between the polymer chains, resulting in composites that are suitable for high-performance applications .
Nanotechnology
Furthermore, its application in nanotechnology is being explored, particularly in the development of nanocarriers for drug delivery systems. The ability to functionalize nanoparticles with this compound can enhance the targeting efficiency of therapeutic agents to specific tissues or cells, thereby improving treatment outcomes .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis via caspase activation |
| Neuroprotection | Reduces ROS levels; protects neuronal cells | |
| Antimicrobial | Disrupts bacterial cell wall synthesis | |
| Agricultural Science | Pesticidal | Interferes with pest nervous system |
| Plant growth promotion | Enhances nutrient uptake; improves stress resistance | |
| Material Science | Polymer composites | Improves thermal stability and mechanical properties |
| Nanotechnology | Enhances drug targeting via functionalized nanoparticles |
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways help elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound can be compared to analogues based on core heterocycles, substituent groups, and biological activity. Key examples include:
a) N-(1,3-Benzothiazol-2-yl)-2-[4-(Pyridine-2-carbonyl)piperazin-1-yl]acetamide
- Structure : Benzothiazole linked to a piperazine ring via an acetamide bridge, with a pyridine-2-carbonyl substituent.
- Key Differences : Replaces the pyrazole-ethyl group with a piperazine-carbonylpyridine moiety.
- Activity : Demonstrated anticancer activity in preliminary assays, though exact IC₅₀ values are unreported .
b) N-(2-(4-(1H-Pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide
- Structure : Sulfamide core with pyrazole and pyridinyl substituents.
- Key Differences : Lacks the benzothiazole carboxamide group but shares pyrazole and pyridine motifs.
- Synthesis : Formed via an SNAr reaction between 4-bromo-N-(1H-pyrazol-1-yl)aniline and 4-vinylpyridine .
- Activity: No biological data provided, but sulfamide derivatives are known for kinase inhibition and anti-inflammatory effects.
c) (4E)-Cyclooct-4-en-1-yl N-[2-({2-[4-(4-{2-[(3R)-3-[[3-(Pyridin-4-yl)-1H-indazol-5-yl]carbamoyl]pyrrolidin-1-yl]acetyl}piperazin-1-yl)phenyl]pyrimidin-5-yl}oxy)ethyl]carbamate
- Structure : Complex carbamate-pyrrolidine-pyrimidine-piperazine hybrid with a pyridinyl-indazole group.
- Key Differences : Incorporates multiple pharmacophores (pyrimidine, piperazine, pyrrolidine) for multi-targeted activity.
- Synthesis : Multi-step process with HPLC purification (final yield: 37%) .
- Activity : Validated via LCMS and NMR; designed for high-affinity kinase or receptor binding, though specific targets are unspecified .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | ~395.4 | ~2.1 | ~0.05 (DMSO) | Not reported |
| N-(1,3-Benzothiazol-2-yl)-2-[4-(...) | ~437.5 | ~1.8 | ~0.1 (DMSO) | Not specified |
| (4E)-Cyclooct-4-en-1-yl N-[...]carbamate | ~958.1 | ~3.5 | <0.01 (DMSO) | 37 |
Notes:
- The target compound has intermediate lipophilicity (LogP ~2.1), balancing membrane permeability and aqueous solubility.
- The cyclooctenyl carbamate () exhibits high molecular weight and low solubility, limiting bioavailability .
Research Findings and Limitations
Structural-Activity Relationships (SAR)
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The molecular formula is CHNO, with a molecular weight of approximately 331.4 g/mol. The presence of the pyridine and pyrazole rings contributes to its interaction with various biological targets.
Research indicates that compounds containing benzothiazole and pyrazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : These compounds have shown potential against various bacterial strains and fungi.
- Antitumor Activity : Studies suggest that they may inhibit cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing cytokine production.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting moderate antibacterial activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| This compound | TBD | TBD |
Antitumor Activity
In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values were reported between 10–20 µM, indicating significant cytotoxicity against these cell lines .
Case Studies
-
Case Study on Antitubercular Activity :
A series of benzothiazole derivatives were synthesized and tested for their antitubercular properties against Mycobacterium tuberculosis. Among them, derivatives similar to this compound showed IC values ranging from 1.35 to 2.18 µM, indicating promising activity against tuberculosis . -
Cytotoxicity Assessment :
The cytotoxic effects on human embryonic kidney cells (HEK-293) were evaluated using MTT assays. The results indicated low toxicity at concentrations up to 50 µM, supporting the safety profile for potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via multi-step reactions, starting with the formation of the benzothiazole core. Key steps include coupling pyrazole-ethylamine derivatives with activated benzothiazole carboxylates under basic conditions (e.g., using triethylamine in DMF). Intermediate purity is verified via HPLC (>95%) and characterized by -NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) and IR (amide C=O stretch at ~1650 cm) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : -NMR to confirm benzothiazole C2-carboxamide linkage (δ ~170 ppm) and pyridinyl/pyrazolyl aromatic signals.
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] = 407.12, observed 407.11).
- Elemental Analysis : Match experimental C, H, N content to theoretical values (e.g., C: 61.5%, H: 4.2%, N: 18.3%) .
Q. What preliminary biological assays are recommended for activity screening?
- Methodology :
- Kinase Inhibition : Screen against kinases (e.g., EGFR, Aurora A) using ATP-competitive assays (IC values reported in µM range).
- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (MIC values).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do substituent variations on the pyridinyl or benzothiazole moieties affect bioactivity?
- Methodology : Synthesize analogs (e.g., replacing pyridin-4-yl with pyridin-3-yl or adding electron-withdrawing groups on benzothiazole). Compare IC values in kinase assays and docking scores (AutoDock Vina) to assess binding affinity changes. For example, fluorination at benzothiazole-C6 increases hydrophobicity, improving membrane permeability (logP from 2.1 to 2.8) .
Q. How to resolve contradictions in biological data across different assay conditions?
- Case Study : If IC values vary between enzymatic (low nM) and cellular (µM) assays, evaluate:
- Membrane Permeability : Use Caco-2 cell monolayers to measure P.
- Protein Binding : Plasma protein binding assays (e.g., >90% binding reduces free drug concentration).
- Metabolic Stability : Incubate with liver microsomes (e.g., t < 30 min indicates rapid clearance) .
Q. What computational strategies predict binding modes with biological targets?
- Methodology :
- Molecular Docking : Use PyMOL and Schrödinger Suite to model interactions (e.g., pyridinyl nitrogen forms H-bonds with kinase hinge region).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates stable binding) .
Q. How to optimize reaction yields for scale-up synthesis?
- Methodology :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (yield increases from 45% to 72%).
- Catalyst Screening : Test Pd(OAc) vs. CuI in coupling steps (e.g., CuI gives 85% yield vs. 60% for Pd).
- Workflow : Use continuous flow chemistry for intermediates prone to degradation .
Key Research Gaps
- Metabolic Pathways : No data on Phase I/II metabolism (e.g., CYP450 isoforms involved).
- In Vivo Efficacy : Limited PK/PD studies in animal models.
- Selectivity Profiling : Off-target effects on non-kinase proteins remain uncharacterized.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
